molecular formula C10H8OS B1353367 3-Phenoxythiophene CAS No. 63285-84-7

3-Phenoxythiophene

Cat. No.: B1353367
CAS No.: 63285-84-7
M. Wt: 176.24 g/mol
InChI Key: DXSHUWUDKNEGFS-UHFFFAOYSA-N
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Description

3-Phenoxythiophene is an organic compound with the molecular formula C10H8OS It is a derivative of thiophene, where a phenoxy group is attached to the third carbon atom of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxythiophene typically involves the reaction of thiophene with phenol in the presence of a suitable catalyst. One common method is the palladium-catalyzed cross-coupling reaction, where thiophene is reacted with phenol under controlled conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxythiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups into the thiophene ring.

Scientific Research Applications

3-Phenoxythiophene has several scientific research applications:

    Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.

    Pharmaceuticals: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Phenoxythiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

    Thiophene: The parent compound of 3-Phenoxythiophene, with a simpler structure.

    2-Phenoxythiophene: A similar compound with the phenoxy group attached to the second carbon atom of the thiophene ring.

    3-Methoxythiophene: A derivative with a methoxy group instead of a phenoxy group.

Uniqueness: this compound is unique due to the specific positioning of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and pharmaceuticals.

Properties

IUPAC Name

3-phenoxythiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSHUWUDKNEGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427050
Record name 3-phenoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63285-84-7
Record name 3-phenoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cuprous chloride (3.08 g, 31.1 mmol) and phenol (8.78 g, 93.3 mmol) were sequentially added to a solution of 3-bromothiophene (5.06 g, 31.1 mmol) in pyridine (150 ml). Sodium hydride (3.73 g, 93.3 mmol, 60% dispersion in mineral oil) was then slowly added. The reaction was heated at reflux for 20 hours under Argon. The pyridine was removed under reduced pressure. The residue was diluted with Et2O (200 ml) and washed with 1N NaOH (3×100 ml), 1N HCl (2×150 ml) and 1N NaOH (150 ml). The organic layer was dried (MgSO4), filtered, and the solvent was evaporated. The residue was chromatographed using hexanes to give 3-phenoxy-thiophene as a clear oil (4.0 g, 74% yield).
[Compound]
Name
Cuprous chloride
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Couprous chloride (3.08 g, 31.1 mmol) and phenol (8.78 g, 93.3 mmol) were sequentially added to a solution of 3-bromothiophene (5.06 g, 31.1 mmol) in pyridine (150 ml). Sodium hydride (3.73 g, 93.3 mmol, 60% dispersion in mineral oil) was then slowly added. The reaction was heated at reflux for 20 hours under Argon. The pyridine was removed under reduced pressure. The residue was diluted with EtO (200 ml) and washed with 1N NaOH (3×100 ml), 1N HCl (2×150 ml) and 1N NaOH (150 ml). The organic layer was dried (MgSO4), filtered, and the solvent was evaporated. The residue was chromatographed using hexanes to give 3-phenoxy-thiophene as a clear oil (4.0 g, 74% yield).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the position of the phenoxy group influence the properties of bithiophenes?

A1: [] Both theoretical and experimental studies have demonstrated that the number and position of phenoxy groups significantly impact the geometry of bithiophenes, both in their ground state and as cation radicals. This, in turn, affects the reactivity of these molecules, particularly their ability to undergo electropolymerization. For instance, specific substitutions can lead to more planar structures, facilitating pi-stacking and enhancing conductivity in the resulting polymers.

Q2: What is the significance of using sodium bisulfite in the synthesis of 3-sulphothiophene-2-carboxylic acid?

A2: [] Sodium bisulfite serves as a nucleophile in the copper-mediated nucleophilic substitution reaction used to synthesize 3-sulphothiophene-2-carboxylic acid from the corresponding halothiophenecarboxylic acid. This method is particularly noteworthy because it proposes a novel "ortho halogen assisted intramolecular oxidative addition-reductive elimination mechanism" and offers an improved process for preparing this important pharmaceutical intermediate.

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